Cas no 14803-72-6 (Methyl N-(4-Methoxyphenyl)carbamate)
Methyl N-(4-Methoxyphenyl)carbamate Chemical and Physical Properties
Names and Identifiers
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- Carbamic acid,N-(4-methoxyphenyl)-, methyl ester
- methyl 4-methoxyphenylcarbamate
- methylmethoxyphenylcarbamate
- p-Methoxy carbanilic acid,methyl ester
- Methyl N-(methoxyphenyl)carbamate
- METHYL N-(4-METHOXYPHENYL)CARBAMATE
- (4-Methoxy-phenyl)-carbamicacidmethylester
- Methyl 4-methoxycarbanilate
- XULGIYKLMVSIEC-UHFFFAOYSA-N
- SCHEMBL2089394
- 14803-72-6
- Carbamic acid, N-(4-methoxyphenyl)-, methyl ester
- (4-Methoxy-phenyl)-carbamic acid methyl ester
- Carbamic acid, 4-methoxyphenyl-, methyl ester
- p-Methoxy carbanilic acid, methyl ester
- J-521708
- FT-0637140
- CS-0324320
- 9T-0247
- MFCD00025852
- DTXSID50333870
- AKOS003442053
- Methyl (4-methoxyphenyl)carbamate
- DB-042911
- Methyl N-(4-Methoxyphenyl)carbamate
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- MDL: MFCD00025852
- Inchi: 1S/C9H11NO3/c1-12-8-5-3-7(4-6-8)10-9(11)13-2/h3-6H,1-2H3,(H,10,11)
- InChI Key: XULGIYKLMVSIEC-UHFFFAOYSA-N
- SMILES: O(C)C1C=CC(=CC=1)NC(=O)OC
Computed Properties
- Exact Mass: 181.07400
- Monoisotopic Mass: 181.073893
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 13
- Rotatable Bond Count: 4
- Complexity: 164
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.7
- Topological Polar Surface Area: 47.6
Experimental Properties
- Density: 1.185
- Melting Point: 88-89°C
- Boiling Point: 235.6°Cat760mmHg
- Flash Point: 96.3°C
- Refractive Index: 1.553
- PSA: 47.56000
- LogP: 1.94650
Methyl N-(4-Methoxyphenyl)carbamate Customs Data
- HS CODE:2924299090
- Customs Data:
China Customs Code:
2924299090Overview:
2924299090. Other cyclic amides(Including cyclic carbamates)(Including their derivatives as well as their salts). VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:30.0%
Declaration elements:
Product Name, component content, use to, packing
Summary:
2924299090. other cyclic amides (including cyclic carbamates) and their derivatives; salts thereof. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:30.0%
Methyl N-(4-Methoxyphenyl)carbamate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | M333355-50mg |
Methyl N-(4-Methoxyphenyl)carbamate |
14803-72-6 | 50mg |
$ 50.00 | 2022-06-03 | ||
| TRC | M333355-100mg |
Methyl N-(4-Methoxyphenyl)carbamate |
14803-72-6 | 100mg |
$ 65.00 | 2022-06-03 | ||
| TRC | M333355-500mg |
Methyl N-(4-Methoxyphenyl)carbamate |
14803-72-6 | 500mg |
$ 185.00 | 2022-06-03 | ||
| Apollo Scientific | OR33413-1g |
Methyl N-(4-methoxyphenyl)carbamate |
14803-72-6 | 95% | 1g |
£185.00 | 2025-02-19 | |
| Apollo Scientific | OR33413-5g |
Methyl N-(4-methoxyphenyl)carbamate |
14803-72-6 | 95% | 5g |
£430.00 | 2023-08-31 | |
| abcr | AB158698-1 g |
Methyl N-(4-methoxyphenyl)carbamate; . |
14803-72-6 | 1 g |
€260.30 | 2023-07-20 | ||
| Apollo Scientific | OR33413-500mg |
Methyl N-(4-methoxyphenyl)carbamate |
14803-72-6 | 95% | 500mg |
£117.00 | 2025-02-19 | |
| 1PlusChem | 1P001FU6-500mg |
Carbamic acid, N-(4-methoxyphenyl)-, methyl ester |
14803-72-6 | 500mg |
$202.00 | 2024-06-20 | ||
| 1PlusChem | 1P001FU6-1g |
Carbamic acid, N-(4-methoxyphenyl)-, methyl ester |
14803-72-6 | 1g |
$299.00 | 2024-06-20 | ||
| Key Organics Ltd | 9T-0247-5mg |
methyl N-(4-methoxyphenyl)carbamate |
14803-72-6 | >95% | 5mg |
£46.00 | 2025-02-09 |
Methyl N-(4-Methoxyphenyl)carbamate Suppliers
Methyl N-(4-Methoxyphenyl)carbamate Related Literature
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Hsi-Ching Tseng,Fu-Shen Chen,Michael Y. Chiang,Wei-Yi Lu,Yu-Hsieh Chen,Yi-Chun Lai,Hsuan-Ying Chen RSC Adv. 2015 5 90682
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Yiyi Weng,Tianwen Lan,Chen Sun,Ting Yang,Weike Su,Yuanyuan Xie Org. Chem. Front. 2018 5 2103
Additional information on Methyl N-(4-Methoxyphenyl)carbamate
Methyl N-(4-Methoxyphenyl)carbamate (CAS No. 14803-72-6): A Comprehensive Overview of Structure, Synthesis, and Applications
Methyl N-(4-Methoxyphenyl)carbamate, identified by its unique CAS No. 14803-72-6, is a versatile organic compound that has garnered significant attention in the fields of medicinal chemistry, pharmaceutical research, and materials science. This compound belongs to the carbamate class of molecules, characterized by the presence of a carbamoyl group (-NH-C(=O)-OCH₃) attached to an aromatic ring system. The structural framework of Methyl N-(4-Methoxyphenyl)carbamate includes a methoxy-substituted benzene ring (4-methoxyphenyl), which imparts distinct electronic and steric properties essential for its reactivity and biological activity.
The synthesis of Methyl N-(4-Methoxyphenyl)carbamate typically involves the reaction between 4-methoxyaniline and methyl chloroformate under carefully controlled conditions. Recent advancements in green chemistry have led to the development of more sustainable methodologies, such as solvent-free catalytic systems and microwave-assisted protocols, which enhance reaction efficiency while minimizing environmental impact. These approaches align with modern industrial demands for eco-friendly chemical processes.
In terms of physical properties, Methyl N-(4-Methoxyphenyl)carbamate exhibits moderate solubility in polar organic solvents like ethanol and acetone but demonstrates limited solubility in water. Its melting point ranges between 55–58°C, as reported in recent analytical studies. Spectroscopic techniques such as nuclear magnetic resonance (NMR) and infrared spectroscopy (IR) are commonly employed to confirm its structural integrity. The characteristic IR absorption bands for the carbamate group appear around 1730 cm⁻¹ (C=O stretch) and 1550 cm⁻¹ (N-H bend), while proton NMR spectra show distinct signals for aromatic protons and methoxy methyl groups.
The biological significance of compounds containing the carbamate functionality has been extensively studied due to their potential as enzyme inhibitors and drug candidates. For instance, derivatives of Methyl N-(4-Methoxyphenyl)carbamate have shown promising activity against acetylcholinesterase (AChE), an enzyme implicated in neurodegenerative diseases such as Alzheimer's disease. Recent publications highlight the role of methoxy substitution in modulating enzyme binding affinity through π-π stacking interactions with aromatic residues in the active site.
In agrochemical applications, analogs of this compound have been investigated for their herbicidal properties. The methoxy group enhances lipophilicity, facilitating better penetration through plant cell membranes while maintaining selectivity toward target species. Studies published in peer-reviewed journals such as the Journal of Agricultural Chemistry emphasize the importance of substituent positioning on phenolic rings for optimizing herbicidal efficacy without causing phytotoxicity to non-target crops.
The synthetic utility of Methyl N-(4-Methoxyphenyl)carbamate extends beyond its direct applications. As a building block, it serves as an intermediate in the preparation of more complex molecules through nucleophilic substitution reactions at both the carbamate nitrogen and ester oxygen positions. For example, it can be converted into amides via hydrolysis followed by amidation or transformed into ureas through coupling with amines under basic conditions.
Recent developments in computational chemistry have further elucidated the molecular dynamics of this compound. Density functional theory (DFT) calculations reveal that the methoxy group induces electron density redistribution across the aromatic ring, influencing reactivity patterns during electrophilic substitution reactions. These insights are valuable for designing novel derivatives with tailored physicochemical properties.
In materials science research, derivatives containing similar carbamate moieties are being explored for use in polymer synthesis due to their ability to form stable crosslinks via urethane bond formation. The thermal stability profile observed during thermogravimetric analysis (TGA) suggests potential applications in high-performance coatings or adhesives where resistance to degradation is critical.
The analytical characterization methods employed for this compound include high-performance liquid chromatography (HPLC), gas chromatography-mass spectrometry (GC-MS), and X-ray crystallography when crystalline forms are available. These techniques ensure precise quantification during quality control processes in both academic laboratories and industrial settings.
Ongoing research continues to expand our understanding of how subtle structural modifications affect biological activity profiles associated with compounds like Methyl N-(4-Methoxyphenyl)carbamate. Collaborative efforts between synthetic chemists and computational modelers aim to accelerate discovery pipelines by integrating virtual screening approaches with experimental validation strategies.
In summary, Methyl N-(4-Methoxyphenyl)carbamate (CAS No. 14803-72-6) represents a multifunctional platform molecule with diverse applications spanning pharmaceuticals, agriculture, materials science, and beyond. Its unique combination of chemical versatility and tunable properties makes it an attractive candidate for continued investigation into novel therapeutic agents or functional materials across multiple scientific disciplines.
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